molecular formula C10H9N3O2 B2887218 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1458593-81-1

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2887218
CAS No.: 1458593-81-1
M. Wt: 203.201
InChI Key: UVJRGZQAYQQVJX-UHFFFAOYSA-N
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Description

Core Chemical Structure: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl group at the 7-position and a carboxylic acid moiety at the 5-position . The rigid, planar pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and the cyclopropyl group is known to enhance metabolic stability, while the carboxylic acid facilitates key interactions with biological targets, such as hydrogen bonding or salt bridge formation within enzyme active sites . Primary Research Applications & Value: This compound is primarily investigated for its potential in anticancer research and as an enzymatic inhibitor . Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant inhibitory activity against key kinases involved in cancer cell proliferation and survival pathways . For instance, closely related analogs have been shown to inhibit critical signaling pathways, such as the Akt pathway, and act as selective inhibitors for kinases like Trk, which are implicated in neurotrophic signaling and cancer progression . The structural features of this compound make it a versatile intermediate for designing novel, potent, and selective kinase inhibitors. Research Utility & Compound Family: As a trisubstituted pyrazolo[1,5-a]pyrimidine, this compound shares structural similarities with other molecules being explored as CDK7 (Cyclin-Dependent Kinase 7) inhibitors for the treatment of various cancers . Its structure serves as an excellent building block for further chemical derivatization, allowing researchers to explore structure-activity relationships and optimize drug-like properties. The pyrazolo[1,5-a]pyrimidine core is found in several commercial bioactive molecules, underscoring its relevance in drug discovery campaigns . Disclaimer: This product is intended for Research Use Only and is not approved for human or veterinary diagnosis, therapeutic, or any other clinical use. It is strictly prohibited to introduce this product into humans or animals .

Properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-5-8(6-1-2-6)13-9(12-7)3-4-11-13/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJRGZQAYQQVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC=NN32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Dess–Martin periodinane for oxidation, hydrogen gas with a catalyst for reduction, and N-bromosuccinimide for halogenation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, which can further undergo functionalization to yield a variety of biologically active compounds .

Mechanism of Action

The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, highlighting structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-methyl, 7-cyclopropyl C₁₁H₁₁N₃O₂ 217.23 g/mol Enhanced lipophilicity; potential prodrug precursor
2-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-bromo, 7-cyclopropyl C₁₀H₉BrN₃O₂ 281.99 g/mol Membrane-bound pyrophosphatase inhibitor
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-CF₃, 7-cyclopropyl C₁₁H₈F₃N₃O₂ 283.20 g/mol Increased electronegativity; improved metabolic stability
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-methyl, 7-CF₃ C₁₀H₇F₃N₃O₂ 258.18 g/mol High hydrogen-bond acceptor count (5); potential CNS activity
3-Cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid 3-cyano, 4,7-dihydro, 7-(4-MeO-phenyl) C₁₅H₁₂N₄O₃ 296.28 g/mol Conformational flexibility; dihydro core enhances solubility
Key Observations:
  • Trifluoromethyl groups () improve metabolic stability and electronegativity, favoring target binding.
  • Cyclopropyl vs. Aryl Substitutions: The cyclopropyl group at the 7-position () confers steric resistance to oxidative metabolism compared to aryl groups (e.g., 4-methoxyphenyl in ), which may increase bioavailability.

Physicochemical Properties

  • Solubility: The carboxylic acid moiety generally improves aqueous solubility. However, bulky substituents like cyclopropyl (logP ~1.5–2.0 predicted) may counteract this effect compared to smaller groups (e.g., methyl in ).
  • Acidity: The pKa of the carboxylic acid is influenced by adjacent substituents. For example, electron-withdrawing groups (e.g., CF₃ in ) lower the pKa, increasing ionization at physiological pH.

Biological Activity

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CPPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of CPPC is C9H10N4O2C_9H_10N_4O_2, with a molecular weight of approximately 194.2 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets due to its unique structural attributes.

1. Enzyme Inhibition

CPPC has been primarily investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that CPPC exhibits significant inhibitory activity against CDK8, which is amplified in many colorectal cancers, suggesting its potential as an anticancer agent .

Enzyme Target IC50 (μM) Effect
CDK86.9Inhibition of cell proliferation
mPPase25Potential therapeutic target against protozoan parasites

2. Anticancer Potential

Research has shown that CPPC derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhance the compound's selectivity and potency against various cancer cell lines . The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy.

3. Antimicrobial Activity

CPPC has also been explored for its antimicrobial properties. Recent studies indicate that derivatives of CPPC show efficacy against certain bacterial strains and biofilm formation, highlighting its potential application in treating infections .

The mechanism by which CPPC exerts its biological effects involves binding to the active sites of specific enzymes and receptors. This binding inhibits enzymatic activity or modulates receptor functions, leading to alterations in various signaling pathways:

  • Inhibition of CDK activity leads to disrupted cell cycle progression.
  • Interaction with membrane-bound enzymes may affect pathogen viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of CPPC derivatives:

  • A study published in MDPI highlighted the synthesis pathways for pyrazolo[1,5-a]pyrimidines and their biological activities, emphasizing the importance of structural modifications in enhancing anticancer effects .
  • Another research article examined the interactions between CPPC derivatives and target proteins using molecular docking studies, providing insights into binding affinities and selectivity profiles .

Future Directions

The ongoing research into CPPC suggests several avenues for future exploration:

  • Optimization of Derivatives : Continued synthesis and testing of CPPC derivatives could yield compounds with improved potency and selectivity.
  • Clinical Trials : Advancing promising candidates into clinical trials will be crucial for assessing their efficacy and safety in human subjects.
  • Mechanistic Studies : Further investigation into the precise mechanisms by which CPPC exerts its effects will enhance our understanding and facilitate rational drug design.

Q & A

Q. What are the established synthetic routes for 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example, cyclopropyl-substituted derivatives are synthesized via multi-step protocols, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by cyclopropane ring introduction and carboxylation. Key steps include:

  • Step 1 : Formation of the bicyclic pyrazolo[1,5-a]pyrimidine scaffold using aminopyrazole precursors.
  • Step 2 : Cyclopropane functionalization via cross-coupling or alkylation reactions.
  • Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .
    Reaction conditions (temperature: 80–120°C, solvents: ethanol/dioxane, catalysts: POCl₃ for halogenation) are critical for regioselectivity .

Q. How is the structural identity of this compound validated?

Analytical techniques are employed:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and cyclopropane integration (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 232.08 for C₁₀H₉N₃O₂).
  • X-ray crystallography : Resolves bond angles and planarity of the fused pyrazolo-pyrimidine system .

Q. What preliminary biological activities have been reported?

The compound exhibits enzyme inhibitory potential , particularly against kinases and proteases, due to its hydrogen-bonding capacity from the carboxylic acid group. For instance:

  • Cathepsin K inhibition : IC₅₀ values in the micromolar range (e.g., 25 µM for analogs) via interaction with catalytic cysteine residues .
  • Antiviral activity : Trifluoromethyl-substituted analogs show enhanced binding to viral proteases .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclopropane formation kinetics .
  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during carboxylation steps .
    Data example :
ConditionYield (%)Purity (%)
Ethanol, 80°C4592
DMF, 100°C6898

Q. What mechanistic insights explain its biological activity?

The carboxylic acid group enables hydrogen bonding with enzyme active sites. For example:

  • Kinase inhibition : The carboxylate ion interacts with ATP-binding pocket lysine residues, disrupting phosphorylation .
  • Anti-inflammatory effects : Downregulation of COX-2 via steric hindrance from the cyclopropyl group, as seen in structural analogs .
    Contradiction note : Some studies report weak activity against non-target enzymes (e.g., cathepsin B), suggesting off-target effects requiring SAR refinement .

Q. How do structural modifications impact pharmacological properties?

Substituent effects :

  • Cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Trifluoromethyl substitution : Increases lipophilicity (logP +0.5) and target affinity (e.g., 10-fold higher IC₅₀ for viral proteases) .
    Data comparison :
DerivativeTarget IC₅₀ (µM)logP
Parent compound25 (Cat K)1.2
CF₃-substituted5 (Cat K)1.7

Q. How should researchers address contradictions in biological data across studies?

  • Reproducibility checks : Validate assay conditions (e.g., pH, cofactors) influencing enzyme inhibition .
  • Structural validation : Confirm compound purity (>98% via HPLC) and stereochemistry (chiral centers in cyclopropane) .
  • Computational modeling : MD simulations to predict binding poses conflicting with experimental IC₅₀ values .

Methodological Recommendations

  • Synthetic protocols : Use inert atmospheres (argon) to prevent oxidation during cyclopropane formation .
  • Analytical workflows : Pair LC-MS with 2D NMR (COSY, HSQC) for unambiguous structural assignment .
  • Biological assays : Include positive controls (e.g., zaleplon for benzodiazepine receptor studies) to benchmark activity .

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